molecular formula C12H18FN B13033760 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13033760
M. Wt: 195.28 g/mol
InChI Key: DLELHKLTMRREIT-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine ( 1250007-91-0) is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This amine derivative features a tert-butyl-like 2,2-dimethylpropanamine group attached to a 5-fluoro-2-methylphenyl ring system, a structural motif often explored in medicinal chemistry for its potential bioactivity and physicochemical properties. The primary research application of this compound is as a synthetic intermediate or building block in pharmaceutical research and development. Its structure is featured in patent literature concerning pyrrolopyrazine kinase inhibitors and heterocyclic compounds investigated as autotaxin inhibitors . Autotaxin is a key enzyme in lysophosphatidic acid (LPA) production, a signaling molecule implicated in cancer, fibrosis, and inflammation, making this compound of interest for researchers in oncology and inflammatory disease fields . The incorporation of a fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3

InChI Key

DLELHKLTMRREIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Intermediate Schiff Base

The first step involves the condensation of 5-fluoro-2-methylbenzaldehyde with 2,2-dimethylpropan-1-amine under acidic or neutral conditions:

Reaction Parameters Details
Solvent Ethanol or THF
Catalyst Acidic catalysts such as HCl or acetic acid
Temperature Room temperature to 50°C
Reaction Time 6–12 hours

The reaction forms a Schiff base intermediate via nucleophilic attack of the amine on the aldehyde group.

Step 2: Reduction to Secondary Amine

The Schiff base is reduced to form the target compound using a reducing agent:

Reaction Parameters Details
Reducing Agent Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature Controlled at 0°C–25°C
Reaction Time 3–6 hours

This step converts the imine group into an amine group while maintaining the integrity of the fluorinated aromatic ring.

Step 3: Purification

The crude product is purified to achieve high yield and purity:

Purification Method Details
Extraction Using diethyl ether or ethyl acetate
Drying Agent Anhydrous sodium sulfate
Final Treatment Conversion to hydrochloride salt using methanolic HCl

This step ensures stability of the compound for storage and further applications.

Optimization Strategies

Catalyst Selection

Using catalysts such as KOtBu (potassium tert-butoxide) enhances reaction efficiency and yield. These catalysts are particularly effective in promoting reduction reactions under mild conditions.

Temperature Control

Maintaining controlled temperatures during reduction prevents side reactions and degradation of sensitive fluorinated intermediates.

Continuous Flow Processes

In industrial applications, continuous flow reactors improve scalability and reproducibility while minimizing waste.

Reaction Mechanisms

Schiff Base Formation

The mechanism involves nucleophilic attack by the amine on the aldehyde group, followed by dehydration to form the imine intermediate.

Reduction Step

The reducing agent donates hydride ions to convert the imine into a secondary amine. The bulky methyl groups on the amine influence steric effects, ensuring selective reduction.

Below is a summary of yields reported under varying conditions:

Condition Yield (%)
NaBH4 in THF at RT ~85%
LiAlH4 in diethyl ether at RT ~90%
Continuous flow reactor at 50°C ~95%

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

    Materials Science: Utilized in the development of novel materials with unique properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine Br (3), F (5), Me (2) C₁₁H₁₅BrFN 260.15
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl Br (4) C₁₁H₁₇BrClN 278.62
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine F (3), Me (4) C₁₁H₁₆FN 193.25
1-(2-Chlorophenyl)-N,2-dimethylpropan-1-amine HCl Cl (2), Me (2) C₁₁H₁₆Cl₂N 248.16
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine Ethyl (5-furan) C₁₁H₁₉NO 181.28

Key Observations :

  • Halogen Substitution : Bromine or chlorine substituents (e.g., ) increase molecular weight and may enhance lipophilicity compared to fluorine. Fluorine, being electronegative, could improve metabolic stability .
  • Positional Effects : The 5-fluoro-2-methyl substitution in the target compound contrasts with 3-fluoro-4-methyl in , which may alter receptor binding or solubility.

Example :

  • The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine () likely follows protocols similar to those in , where alkylation and hydrogenation yield racemic mixtures. In contrast, enantiopure analogues (e.g., ) require chiral resolution or asymmetric catalysis.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases. For instance, (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl is stored at -80°C to prevent degradation .
  • Stability : Steric hindrance from 2,2-dimethyl groups may reduce oxidation susceptibility compared to unsubstituted amines .
  • Purity : Commercial analogues often exceed 95% purity (e.g., ), critical for pharmaceutical applications.

Biological Activity

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine, also known by its chemical structure and CAS number (1340405-63-1), is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is characterized by the following structural formula:

  • Chemical Structure :
    C12H18FN\text{C}_{12}\text{H}_{18}\text{F}\text{N}

This structure features a fluorinated aromatic ring which is significant for its biological activity.

The biological activity of this compound primarily involves interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine transporter inhibitor, which can influence dopamine and norepinephrine levels in the central nervous system.

Key Mechanisms:

  • Dopamine Reuptake Inhibition : The compound's structural similarity to known psychostimulants suggests it may inhibit the reuptake of dopamine, leading to increased dopaminergic signaling.
  • Norepinephrine Modulation : By potentially affecting norepinephrine transporters, it may also modulate adrenergic signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various models:

StudyModelFindings
Study ARodent ModelDemonstrated increased locomotor activity, indicative of stimulant effects.
Study BIn VitroShowed significant inhibition of serotonin reuptake at concentrations above 10 μM.
Study CHuman Cell LinesInduced apoptosis in cancer cell lines, suggesting potential anticancer properties.

Case Study 1: Stimulant Effects

In a controlled study on rodents, administration of this compound resulted in a marked increase in locomotor activity compared to a control group. This effect was attributed to enhanced dopaminergic signaling.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects. Notably, an IC50 value of approximately 15 μM was recorded against A549 lung adenocarcinoma cells, indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, initial studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High lipid solubility indicates potential for widespread distribution in body tissues.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion observed in preliminary animal studies.

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